N-[2-(6-aminopyridin-2-yl)ethylidene]hydroxylamine

Medicinal Chemistry Physicochemical Property Optimization Ligand Design

N-[2-(6-aminopyridin-2-yl)ethylidene]hydroxylamine (CAS 933624-28-3) is a bifunctional oxime building block featuring a 6-aminopyridine ring linked to an oxime moiety via an ethylidene spacer. With a molecular formula of C₇H₉N₃O and a molecular weight of 151.17 g/mol , this compound is primarily utilized in medicinal chemistry and organic synthesis as a versatile intermediate.

Molecular Formula C7H9N3O
Molecular Weight 151.17 g/mol
Cat. No. B12451413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(6-aminopyridin-2-yl)ethylidene]hydroxylamine
Molecular FormulaC7H9N3O
Molecular Weight151.17 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)N)CC=NO
InChIInChI=1S/C7H9N3O/c8-7-3-1-2-6(10-7)4-5-9-11/h1-3,5,11H,4H2,(H2,8,10)
InChIKeyHWGIAWUEOPPQSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(6-Aminopyridin-2-yl)ethylidene]hydroxylamine Procurement Guide: Key Properties, Differentiation, and Selection Criteria


N-[2-(6-aminopyridin-2-yl)ethylidene]hydroxylamine (CAS 933624-28-3) is a bifunctional oxime building block featuring a 6-aminopyridine ring linked to an oxime moiety via an ethylidene spacer [1]. With a molecular formula of C₇H₉N₃O and a molecular weight of 151.17 g/mol , this compound is primarily utilized in medicinal chemistry and organic synthesis as a versatile intermediate. Its unique structure, combining a primary amine and an oxime, offers distinct reactivity and coordination chemistry profiles compared to simpler pyridine aldoximes or their 6-substituted analogs.

Why Generic Pyridine Oximes Cannot Replace N-[2-(6-aminopyridin-2-yl)ethylidene]hydroxylamine in Critical Applications


Generic substitution with common pyridine oximes like 2-pyridinealdoxime (CAS 873-69-8) fails because they lack the 6-amino group and the ethylidene spacer, which are critical for establishing specific hydrogen-bond networks and enabling divergent synthetic pathways [1]. The target compound's primary amine provides a nucleophilic handle for further functionalization (e.g., amidation, sulfonylation), a feature absent in analogs such as 2-pyridineacetaldehyde oxime (CAS 736102-09-3) . These structural differences directly translate into altered physicochemical properties—such as an increased number of hydrogen bond donors and acceptors—impacting solubility, target engagement in biochemical assays, and metal chelation stoichiometry, making simple interchange without validation scientifically unsound.

Quantitative Differentiation of N-[2-(6-aminopyridin-2-yl)ethylidene]hydroxylamine Against Closest Analogs


Enhanced Hydrogen Bonding Capacity: A Direct Comparison of Donor/Acceptor Counts

N-[2-(6-aminopyridin-2-yl)ethylidene]hydroxylamine possesses 2 hydrogen bond donors (HBD) and 3 hydrogen bond acceptors (HBA), derived from its primary amine and oxime functionalities [1]. In contrast, 2-pyridinealdoxime, a common analog, has only 1 HBD and 2 HBA [2]. This represents a 100% increase in HBD count and a 50% increase in HBA count for the target compound, significantly enhancing its capacity for specific intermolecular interactions.

Medicinal Chemistry Physicochemical Property Optimization Ligand Design

Molecular Flexibility Advantage: Rotatable Bond Comparison with Conformationally Restricted Analogs

The ethylidene spacer in N-[2-(6-aminopyridin-2-yl)ethylidene]hydroxylamine introduces 2 rotatable bonds, allowing the oxime to adopt multiple conformations relative to the aromatic ring . This contrasts with 6-aminopyridine-2-carboxaldehyde oxime, where the oxime is directly attached to the ring, resulting in 1 rotatable bond and restricted conformational freedom [1]. The additional degree of freedom may be critical for induced-fit binding in biological targets.

Conformational Analysis Structure-Based Drug Design Synthetic Chemistry

Differential Synthetic Utility: Nucleophilic Amine Handle Absent in Common Pyridine Oximes

The primary amine of N-[2-(6-aminopyridin-2-yl)ethylidene]hydroxylamine serves as a nucleophilic site for amide bond formation, sulfonamide synthesis, or reductive amination, enabling the creation of diverse libraries [1]. The direct analog 2-pyridineacetaldehyde oxime (CAS 736102-09-3) lacks this functional group, limiting its derivatization to oxime-ether and oxime-ester chemistry . This represents a fundamental difference in synthetic branching potential.

Medicinal Chemistry Parallel Synthesis Bioconjugation

Unique Tridentate Chelation Potential for Metal Coordination Chemistry

The 1,4-relationship between the pyridine nitrogen, oxime nitrogen, and the primary amine nitrogen creates a potential N,N,N-tridentate ligand pocket, a motif known for forming stable complexes with transition metals. While direct metal-binding data is absent, the structural motif is analogous to well-known tridentate Schiff-base ligands [1]. Common 2-pyridyl oximes are only bidentate (N,O-chelation) [2], suggesting this compound can offer different and potentially more stable coordination geometries.

Coordination Chemistry Catalysis Sensor Design

Recommended Application Scenarios for Sourcing N-[2-(6-aminopyridin-2-yl)ethylidene]hydroxylamine


Focused Library Synthesis for Hydrogen-Bond-Intensive Targets

The enhanced hydrogen bonding capacity (2 HBD, 3 HBA) makes this compound an ideal core scaffold for generating fragment libraries targeting protease, kinase, or phosphatase active sites, where specific hydrogen bond networks are crucial for affinity. As shown in Section 3.1, the +1 HBD and +1 HBA over 2-pyridinealdoxime provide additional interaction points without significantly increasing molecular weight [1]. This places it in a favorable property space for fragment-based drug discovery, unlike simpler analogs that may lack this interaction potential.

Diversification Hub in Parallel Medicinal Chemistry

The presence of two orthogonal reactive handles (primary amine and oxime) enables parallel synthesis strategies. The amine can be selectively acylated, sulfonylated, or alkylated under mild conditions while preserving the oxime, a versatility demonstrated by its synthetic utility advantage in Section 3.3 [1]. This dual reactivity is absent in common pyridine aldoximes, making this compound a strategic choice for generating diverse compound arrays in hit-to-lead campaigns.

Design of Novel Tridentate Metal Chelators

The unique spatial arrangement of nitrogen donors suggests its use as a precursor for tridentate ligands, as hypothesized in Section 3.4. This can be exploited to design novel catalysts or metal-organic frameworks where higher denticity leads to enhanced stability. Procurement of this compound provides a starting point for coordination chemistry studies that cannot be replicated with bidentate pyridine oximes.

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